Product packaging for 1,3-Dihydroisobenzofuran-5-ol(Cat. No.:CAS No. 68747-25-1)

1,3-Dihydroisobenzofuran-5-ol

Cat. No.: B1352719
CAS No.: 68747-25-1
M. Wt: 136.15 g/mol
InChI Key: OMVUEHUKKCOJTN-UHFFFAOYSA-N
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Description

1,3-Dihydroisobenzofuran-5-ol (CAS 68747-25-3) is a high-purity organic compound of interest in medicinal and synthetic chemistry. This chemical features a benzofuran core, a privileged scaffold in drug discovery, fused to a 1,3-dihydro moiety and substituted with a hydroxy group at the 5-position. The compound serves as a versatile synthetic intermediate and building block. Its core dihydroisobenzofuran structure is recognized as a significant moiety in bioactive molecules, particularly in the development of antimicrobial agents . Researchers are exploring its utility in constructing more complex chemical architectures. The structural motif is present in several natural products, such as the cymopolyphenols, which have been isolated from marine-derived fungi and exhibit weak antimicrobial activity against several Gram-positive and Gram-negative pathogens, highlighting the potential of this scaffold in developing new anti-infective agents . Furthermore, the closely related 1,3-dihydroisobenzofuran system is a key intermediate in the multi-step synthesis of commercially significant pharmaceutical compounds, underscoring the relevance of this chemical class in pharmaceutical manufacturing and research . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B1352719 1,3-Dihydroisobenzofuran-5-ol CAS No. 68747-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVUEHUKKCOJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308169
Record name 1,3-Dihydro-5-isobenzofuranol
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68747-25-1
Record name 1,3-Dihydro-5-isobenzofuranol
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Record name 1,3-Dihydro-5-isobenzofuranol
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Record name 1,3-dihydro-2-benzofuran-5-ol
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Advanced Synthetic Methodologies for 1,3 Dihydroisobenzofuran 5 Ol and Its Functionalized Congeners

De Novo Synthesis of the 1,3-Dihydroisobenzofuran-5-ol Core Structure

The direct construction of the 1,3-dihydroisobenzofuran ring system, a process known as de novo synthesis, is a primary focus in synthetic chemistry. nih.govnih.gov This approach allows for the strategic incorporation of desired functionalities during the ring-forming process.

Catalytic Strategies for Ring Construction (e.g., metal and non-metal catalysis)

A variety of catalytic systems have been developed to facilitate the synthesis of the 1,3-dihydroisobenzofuran core. These methods often offer high efficiency and selectivity under mild conditions. researchgate.net

Metal Catalysis:

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely employed in the synthesis of 1,3-dihydroisobenzofurans. acs.orgresearchgate.netgoogle.com

Palladium-Catalyzed Reactions: Palladium catalysts are effective in promoting the stereo- and regioselective synthesis of 1,3-dihydroisobenzofurans. acs.orgresearchgate.net For instance, the reaction of ortho-alkyne tertiary alcohols with aryl bromides, catalyzed by palladium, proceeds via an intermolecular aryl Heck coupling followed by an intramolecular oxo-cyclization to yield the desired dihydroisobenzofuran ring system. acs.org This method allows for the synthesis of heavily substituted dihydroisobenzofurans. acs.org Another palladium-catalyzed approach involves the domino carbopalladation of bromoenynes and internal alkynes. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium complexes have been utilized in the construction of the 1,3-dihydroisobenzofuran scaffold. researchgate.net A synergistic catalytic system of Rh₂(OAc)₄ and phosphoric acid facilitates a three-component reaction of transient carbonyl ylides with water and azadienes, leading to highly functionalized dihydroisobenzofurans in high yields. nih.govscilit.com

Copper-Catalyzed Reactions: Copper-catalyzed methods provide another avenue for the synthesis of 1,3-dihydroisobenzofurans. A copper(II) tetrafluoroborate (B81430) hydrate-catalyzed cyanoalkylative cycloetherification of alkenes has been developed for this purpose. rsc.org

Non-Metal Catalysis:

Non-metal catalytic systems, such as those employing N-heterocyclic carbenes (NHCs) and chiral Brønsted acids, have also been successfully applied to the synthesis of 1,3-dihydroisobenzofurans. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs, in combination with a base, can catalyze the reaction of o-alkynylbenzaldehydes with imines to selectively produce 1,3-dihydroisobenzofuran derivatives. acs.org

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been used to catalyze the asymmetric cascade allylboration/oxo-Michael reaction between o-formyl chalcones and allylboronate, affording chiral 1,3-disubstituted 1,3-dihydroisobenzofurans with high enantioselectivity. nih.gov

Table 1: Comparison of Catalytic Strategies for 1,3-Dihydroisobenzofuran Synthesis
Catalyst SystemStarting MaterialsReaction TypeKey AdvantagesReference
Palladiumortho-Alkyne tertiary alcohols, Aryl bromidesHeck coupling/Oxo-cyclizationHigh stereo- and regioselectivity, applicable to heavily substituted derivatives acs.org
Rh₂(OAc)₄ / Phosphoric AcidCarbonyl ylides, Water, AzadienesThree-component reactionHigh yields and good diastereoselectivities nih.govscilit.com
Copper(II) tetrafluoroborate hydrateSubstituted (2-vinylphenyl)methanolCyanoalkylative cycloetherificationFormation of C(sp³)–C(sp³) and C(sp³)–O bonds in one step rsc.org
N-Heterocyclic Carbene / Baseo-Alkynylbenzaldehydes, IminesCascade catalysisSelective formation of 1,3-dihydroisobenzofurans acs.org
Chiral Phosphoric Acido-Formyl chalcones, AllylboronateCascade allylboration/oxo-Michael reactionHigh enantioselectivity for chiral derivatives nih.gov

Multicomponent and Cascade Cyclization Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful strategies for the rapid assembly of complex molecular scaffolds from simple starting materials in a single operation. nih.govscilit.comacs.org

Multicomponent Reactions: A notable example is the three-component reaction involving carbonyl ylides, water, and azadienes, catalyzed by a rhodium/phosphoric acid system, which efficiently produces highly functionalized dihydroisobenzofurans. nih.govscilit.com Another approach involves oxidant-free radical multicomponent reactions of β-alkynyl ketones, aryldiazonium salts, and DABCO·(SO₂)₂ (DABSO) to generate sulfonated 1,3-dihydroisobenzofurans with complete stereoselectivity. figshare.comacs.org

Cascade Cyclization Reactions: Cascade reactions have been developed for the synthesis of the 1,3-dihydroisobenzofuran core. For instance, o-(2-acyl-1-ethynyl)benzaldehydes can react with amino acid derivatives in a cascade process to form 1-oxazolonylisobenzofurans. nih.gov Another strategy involves the reaction of o-alkynylbenzaldehydes with imines, where the reaction pathway can be steered by the choice of catalyst (NHC/copper(II) or NHC/base) to yield different heterocyclic products. acs.org A transition metal-free cascade reaction of alkynols with imines, catalyzed by potassium tert-butoxide, can also lead to dihydroisobenzofuran derivatives. acs.org

Regioselective Functionalization during Core Synthesis

The ability to control the position of functional groups on the 1,3-dihydroisobenzofuran core during its synthesis is crucial for accessing specific target molecules. dntb.gov.ua

Palladium-Catalyzed Regioselective Synthesis: Palladium-catalyzed reactions have demonstrated excellent regioselectivity. For example, the reaction of o-substituted tertiary alcohols and substituted aryl bromides can be controlled by temperature and reaction time to selectively produce either the (Z)- or (E)-isomer of 3-(1-arylalkylidene)-1,3-dihydroisobenzofurans. rsc.org

Radical Multicomponent Reactions: The electronic nature of substituents on the starting materials can influence the regioselectivity of radical multicomponent reactions. For example, in the synthesis of sulfonated 1,3-dihydroisobenzofurans, tuning the substituents on the aryldiazonium tetrafluoroborates can lead to different annulation pathways. figshare.comacs.org

Directed Ortho-Metalation: This strategy allows for the regioselective functionalization of the dihydroisobenzofuran scaffold. For instance, lithiation of 6-bromo-1-methoxy-1,3-dihydroisobenzofuran (B3197746) at the 4-position can be achieved, followed by quenching with an electrophile to introduce a new functional group at that specific position. smolecule.com

Post-Synthetic Derivatization of this compound

Once the this compound core is synthesized, further modifications can be made to the hydroxyl group and the ring system to generate a diverse range of analogs.

Selective Chemical Transformations at the Hydroxyl Group

The hydroxyl group at the 5-position of the 1,3-dihydroisobenzofuran ring is a key site for further functionalization.

Etherification and Esterification: Standard synthetic protocols can be employed to convert the hydroxyl group into ethers or esters. For example, methylation of a hydroxyl group on the dihydroisobenzofuran ring has been reported. tandfonline.com The formation of a trifluoromethanesulfonate (B1224126) ester from a hydroxyl group has also been documented as a means to activate it for further reactions. google.com

Protection/Deprotection: The hydroxyl group can be protected with a suitable protecting group to allow for selective reactions at other positions of the molecule. Subsequent deprotection reveals the hydroxyl group for further manipulation.

Reactions on the Dihydroisobenzofuran Ring System

The dihydroisobenzofuran ring itself can undergo various chemical transformations.

Electrophilic Aromatic Substitution: The aromatic ring of the dihydroisobenzofuran system can undergo electrophilic substitution reactions. For example, bromination of 1-methoxy-1,3-dihydroisobenzofuran using bromine or N-bromosuccinimide (NBS) occurs selectively at the 6-position due to the directing effect of the methoxy (B1213986) group. smolecule.com

Oxidative C-H Functionalization: Recent advances have shown that the C-H bonds of the dihydroisobenzofuran core can be directly functionalized. For example, an oxidative methylation of the dihydroisobenzofuran core of citalopram (B1669093) has been achieved using a manganese catalyst. nih.gov

Substitution at the 1-Position: The 1-position of the dihydroisobenzofuran ring is often a site for substitution. For example, 1-iodomethyl-1,3-dihydroisobenzofurans can undergo nucleophilic substitution with various thiolates to introduce a range of sulfur-containing functionalities. clockss.org

Table 2: Examples of Post-Synthetic Derivatization Reactions
Reaction TypeSubstrateReagents and ConditionsProductReference
Electrophilic Bromination1-Methoxy-1,3-dihydroisobenzofuranBr₂ or NBS, Dichloromethane, 0-5 °C6-Bromo-1-methoxy-1,3-dihydroisobenzofuran smolecule.com
Oxidative MethylationCitalopram (containing a dihydroisobenzofuran core)Mn(CF₃PDP) catalyst, HBF₄, DAST/BF₃ activationOxidatively methylated citalopram nih.gov
Nucleophilic Substitution1-Iodomethyl-1,3-dihydroisobenzofuransSodium thiolates, DMF1-(Thioalkyl/aryl)methyl-1,3-dihydroisobenzofurans clockss.org
Esterification (Triflation)5-Hydroxy-4-methyl-3H-isobenzofuran-1-oneTrifluoromethanesulfonic anhydride, Triethylamine, Dichloromethane4-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-yl trifluoromethanesulfonate google.com

Strategies for Aromatic Ring Substitution and Functionalization

The introduction and modification of functional groups on the aromatic nucleus of this compound and its congeners are critical for modulating their physicochemical properties and biological activities. Methodologies for achieving this can be broadly categorized into two primary approaches: the direct substitution on a pre-formed dihydroisobenzofuran ring system and the synthesis of the heterocyclic core from already functionalized precursors.

Direct Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound possesses two key directing groups: the hydroxyl group (-OH) at C5 and the fused dihydrofuran ring. The hydroxyl group is a potent activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). The dihydrofuran moiety, specifically the ether oxygen, also acts as an activating, ortho-, para-director, albeit weaker than the hydroxyl group. Consequently, incoming electrophiles are strongly directed to the C4 and C6 positions, which are ortho to the powerful hydroxyl activator.

While direct EAS on this compound itself is not extensively documented, studies on related structures provide insight into potential reactions.

Halogenation: The introduction of a halogen atom is a common functionalization handle. For instance, 5-bromo-1,3-dihydroisobenzofuran (B1440615) is a known compound that serves as a valuable intermediate for further synthetic transformations. cymitquimica.com A key strategy in the synthesis of the antidepressant Citalopram involves the halogenation of 1-oxo-1,3-dihydro-isobenzofuran-5-carbonitrile (5-cyanophthalide). google.com This initial halogenation step is crucial for the subsequent selective introduction of other substituents. google.com

Nitration: Direct nitration on the 1,3-dihydroisobenzofuran scaffold can be complex. Research has shown that treating certain substituted p-xylonitriles with concentrated nitric acid results in an oxidative cyclization, yielding nitrated 1-iminophthalans (imino-1,3-dihydroisobenzofurans). rsc.orgrsc.orgoup.com This reaction represents an unusual outcome of electrophilic attack, where the process leads to both cyclization and nitration. rsc.orgrsc.org

Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds on aromatic rings. libretexts.orgsaskoer.ca However, these reactions often have limitations when applied to substrates containing strongly deactivating groups or basic amino groups. libretexts.org In the case of this compound, the phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), potentially inhibiting the reaction. saskoer.ca Despite these challenges, related acylation reactions have been used to introduce acetic acid moieties onto brominated dihydroisobenzofuran structures.

Functional Group Interconversion on the Aromatic Ring

A more prevalent and versatile strategy involves the chemical transformation of an existing substituent on the aromatic ring. The 5-position of the 1,3-dihydroisobenzofuran ring system is a frequent site for such modifications, often starting from a nitrile or carboxylic acid group.

A notable example is the elaboration of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) into various heterocyclic derivatives. The nitrile group at C5 can be hydrolyzed to a carboxylic acid, which is then converted to an ester and subsequently to a carbohydrazide. This hydrazide serves as a versatile intermediate that can react with isothiocyanates to form acyl thiosemicarbazides. These precursors can then be cyclized under basic conditions to yield functionalized 4-substituted-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. This multi-step conversion highlights how a single functional group can be a gateway to a diverse range of complex congeners.

Table 1: Multi-step Functional Group Interconversion at the C5 Position

StepStarting MaterialReagents & ConditionsProduct
11-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile1N NaOH, Methanol, Reflux1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid
21-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acidEthanol, conc. H₂SO₄, RefluxEthyl 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylate
3Ethyl 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylateHydrazine hydrate, Ethanol, Reflux1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbohydrazide
41-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbohydrazide4-Substituted phenyl isothiocyanate, Methanol, Reflux1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-acyl thiosemicarbazides
51-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-acyl thiosemicarbazides5% NaOH, Reflux; then 6N HCl4-Substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones

This table is based on the synthetic pathway described in the literature.

Similarly, 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is another key starting material, which can be reacted with primary amines to form N-substituted isoindoline-1,3-dione derivatives, opening pathways to further functionalization. mdpi.comencyclopedia.pub

Synthesis from Pre-functionalized Aromatic Precursors

Often, the most efficient method for producing functionalized 1,3-dihydroisobenzofurans is to construct the heterocyclic ring from aromatic starting materials that already bear the desired substituents. This approach avoids potential issues with selectivity and harsh conditions associated with direct substitution on the final ring system.

A variety of substituted 1,3-dihydroisobenzofurans have been synthesized from appropriately substituted salicylaldehydes. rhhz.net For example, 1-(3-chlorophenyl)-1,3-dihydroisobenzofuran and 1-(3-nitrophenyl)-1,3-dihydroisobenzofuran are prepared via a route starting with N-aroylhydrazones of salicylaldehydes, where the chloro or nitro substituent is present from the outset. rhhz.net

More advanced catalytic methods have also been developed. A palladium-catalyzed domino carbopalladation of bromoenynes with internal alkynes allows for the construction of highly substituted 4,5,6-trisubstituted-1,3-dihydroisobenzofurans. researchgate.net Furthermore, [2+2+2] cyclotrimerization reactions involving sugar-derived diynes provide a pathway to dihydroisobenzofuran systems where the functional groups on the aromatic ring can be varied by selecting different alkyne coupling partners. researchgate.net

Table 2: Synthesis of Functionalized 1,3-Dihydroisobenzofurans from Precursors

MethodKey PrecursorsCatalyst/ReagentsProduct TypeReference
Lead Tetraacetate OxidationN-aroylhydrazones of salicylaldehydesPb(OAc)₄, then reduction1-Aryl-1,3-dihydroisobenzofurans rhhz.net
Domino CarbopalladationBromoenynes, Internal AlkynesPalladium catalyst4,5,6-Trisubstituted-1,3-dihydroisobenzofurans researchgate.net
[2+2+2] CyclotrimerizationSugar-derived diynes, various alkynesRhodium or Ruthenium catalystFused dihydroisobenzofuran-annulated sugar templates researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,3 Dihydroisobenzofuran 5 Ol

Reaction Pathways and Transformation Mechanisms

The reactivity of the 1,3-dihydroisobenzofuran core is characterized by several key transformation pathways, including cyclizations, coupling reactions, and redox transformations.

Intramolecular cyclization reactions are fundamental to constructing the 1,3-dihydroisobenzofuran framework and its derivatives. A notable example is the palladium-catalyzed, regio- and stereo-selective synthesis of (Z)- and (E)-3-(1-arylalkylidene)-1,3-dihydroisobenzofurans. rsc.org This strategy involves the aryl Heck coupling of o-substituted tertiary alcohols and substituted aryl bromides. rsc.org

The proposed mechanism for this transformation is a time- and temperature-dependent process. rsc.org It begins with an intermolecular Heck coupling reaction between the tertiary alcohol and the aryl bromide, catalyzed by a palladium complex, to form an intermediate palladacycle. rsc.orgnih.gov This intermediate then undergoes an intramolecular oxo-cyclization to yield the final 1,3-dihydroisobenzofuran products. rsc.org The stereoselectivity of the reaction, producing either the Z- or E-isomer, can be controlled by adjusting the reaction temperature and duration. rsc.org For instance, the Z-isomer is typically formed at 80 °C over 4–6 hours, while the more stable E-isomer is obtained at 100 °C after 8–12 hours. rsc.org

Table 1: Palladium-Catalyzed Intramolecular Oxo-Cyclization

Catalyst SystemReactantsConditionsProduct(s)YieldReference
Pd(OAc)₂, PPh₃, K₂CO₃, NMPo-substituted tertiary alcohols, aryl bromides80 °C, 4-6 h(Z)-3-(1-arylalkylidene)-1,3-dihydroisobenzofurans49-84% rsc.org
Pd(OAc)₂, PPh₃, K₂CO₃, NMPo-substituted tertiary alcohols, aryl bromides100 °C, 8-12 h(E)-3-(1-arylalkylidene)-1,3-dihydroisobenzofurans68-88% rsc.org

Intermolecular reactions provide a powerful avenue for elaborating the 1,3-dihydroisobenzofuran scaffold. Palladium-catalyzed methodologies, such as the Heck/Cacchi reactions and Heck/borylation strategies, have been successfully employed to synthesize a variety of dihydrobenzofuran derivatives from aryl iodide-joined alkenes. nih.gov

Another significant intermolecular transformation is the oxa-Mannich reaction. The reaction of 1,3-dihydro-2-benzofuran-1-ols with amines, such as p-toluenesulfonylamine, in the presence of a base like cesium carbonate, provides an efficient route to 1-aminophthalan derivatives. koreascience.kr This reaction proceeds without the need for a metal catalyst, highlighting the inherent reactivity of the hemiaminal-like structure of the starting material. koreascience.kr

Table 2: Intermolecular Reactions of 1,3-Dihydroisobenzofuran Precursors

Reaction TypeReactantsReagents/CatalystProductYieldReference
Heck/Cacchi ReactionAryl iodide-joined alkenes, o-alkynylanilinesPd₂(dba)₃·CHCl₃, N-Me–Xu₃Polycyclic dihydrobenzofurans84-97% nih.gov
Intramolecular Oxa-Mannich1,3-Dihydro-2-benzofuran-1-ols, p-toluenesulfonylamineCs₂CO₃1-AminophthalansModerate to good koreascience.kr

The 1,3-dihydroisobenzofuran core can undergo various reductive and oxidative transformations. Oxidation of the phthalan (B41614) ring system can lead to the formation of isobenzofurans or phthalides (1,3-dihydroisobenzofuran-1-ones). researchgate.net For instance, treatment of phthalan derivatives with p-chloranil at high temperatures generates unstable isobenzofurans, which can be trapped in situ via intramolecular Diels-Alder reactions. rsc.org The oxidation of 1,1-disubstituted 1,3-dihydroisobenzofuran derivatives with reagents like m-chloroperoxybenzoic acid (mCPBA) yields the corresponding 3,3-disubstituted phthalides. researchgate.net

Conversely, reduction of functional groups on the scaffold is also a key transformation. The carbonyl group of a phthalide (B148349) or a ketone substituent can be reduced to an alcohol. rsc.org For example, lithium tri-sec-butylborohydride (Li(s-Bu)₃BH) has been used for the stereoselective reduction of a ketone on a phthalan derivative. rsc.org

Table 3: Reductive and Oxidative Transformations

TransformationSubstrateReagent(s)ProductReference
OxidationPhthalan derivativesp-chloranilIsobenzofurans rsc.org
Oxidation1,1-disubstituted 1,3-dihydroisobenzofuransmCPBA3,3-disubstituted phthalides researchgate.net
ReductionPhthalan derivative with ketone groupLi(s-Bu)₃BHPhthalan derivative with alcohol group rsc.org

Stereochemical Aspects in Reactions Involving 1,3-Dihydroisobenzofuran-5-ol

The C1 position of the 1,3-dihydroisobenzofuran ring is a potential stereocenter, making the development of asymmetric syntheses and transformations a critical area of research. diva-portal.org

The synthesis of enantioenriched 1,3-dihydroisobenzofurans is crucial for accessing chiral natural products and pharmaceuticals. researchgate.net Several strategies have been developed to achieve this.

Redox deracemization has emerged as a powerful technique for converting racemic α-substituted 1,3-dihydroisobenzofurans into a single enantiomer with high efficiency and excellent enantiomeric excess (ee). researchgate.netresearchgate.net This process often involves a combination of an enantioselective catalyst and a racemizing agent, effectively channeling the racemic starting material to the desired chiral product. researchgate.netresearchgate.net

Organocatalysis provides another robust approach. An enantioselective intramolecular oxa-Michael reaction of o-alkoxyboronate containing chalcones, catalyzed by a cinchona alkaloid-based squaramide bifunctional organocatalyst, yields enantioenriched 1-substituted 1,3-dihydroisobenzofurans. researchgate.net Similarly, a chiral Brønsted acid-catalyzed asymmetric cascade allylboration/oxo-Michael reaction between o-formyl chalcones and allylboronate produces chiral 1,3-disubstituted 1,3-dihydroisobenzofurans with high yields and enantioselectivities up to 98% ee. nih.gov

Table 4: Enantioselective Synthesis and Deracemization Strategies

StrategySubstrateCatalyst/ReagentProductEnantioselectivity (ee)Reference
Redox DeracemizationRacemic α-aryl substituted 1,3-dihydroisobenzofuransNot specifiedChiral α-aryl substituted 1,3-dihydroisobenzofuransHigh researchgate.net
Asymmetric Cascade Reactiono-Formyl chalcones, allylboronateChiral Phosphoric AcidChiral 1,3-disubstituted 1,3-dihydroisobenzofuransUp to 98% nih.gov
Organocatalytic Oxa-Michael Reactiono-alkoxyboronate containing chalconeCinchona alkaloid based squaramideEnantioenriched 1-substituted 1,3-dihydroisobenzofuransNot specified researchgate.net
Organocatalytic Intramolecular Oxa-Michael Reactionβ-substituted ortho-hydroxymethyl chalconeCinchona alkaloid-based amino-squaramide1,1-disubstituted-1,3-dihydroisobenzofuranUp to 98% researchgate.net

Chiral recognition is fundamental to asymmetric transformations involving the 1,3-dihydroisobenzofuran scaffold. The antidepressant citalopram (B1669093), which is (RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, exemplifies the importance of stereochemistry, as it has an asymmetric carbon at the C1 position, and the therapeutic effect is primarily attributed to the S-(+)-enantiomer. diva-portal.org

Asymmetric transformations are employed to create this crucial stereocenter with high fidelity. A catalytic asymmetric hydrolactonization using a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst represents an elegant method for such transformations. acs.org Palladium-catalyzed enantioselective methods have also been developed for the synthesis of related 2,3-dihydrobenzofuran (B1216630) derivatives, achieving excellent enantiomeric excess (up to 97% ee) through reactions like intramolecular Heck coupling. nih.gov These methods often rely on chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Table 5: Asymmetric Transformations and Chiral Recognition

TransformationCatalyst/SystemSubstrate TypeStereochemical OutcomeReference
Asymmetric HydrolactonizationConfined Imidodiphosphorimidate (IDPi) Brønsted AcidUnsaturated carboxylic acidsEnantioselective lactone formation acs.org
Enantioselective Heck CouplingPd₂(dba)₃·CHCl₃, N-Me–Xu₃ ligandAryl iodide-joined alkenesFormation of chiral dihydrobenzofurans (up to 97% ee) nih.gov
Chiral Recognition in Drug ActionN/A (Example)CitalopramS-(+)-enantiomer is therapeutically active diva-portal.org

Computational and Theoretical Studies on 1,3 Dihydroisobenzofuran 5 Ol

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are fundamental in characterizing the electronic landscape of the dihydroisobenzofuran core. These calculations provide data on structural stability, electron distribution, and molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the structural and electronic properties of dihydroisobenzofuran derivatives. DFT has been employed to elucidate reaction mechanisms, confirm molecular structures, and predict spectroscopic data. For instance, in the electrochemical synthesis of dihydroisobenzofuran compounds from 2-ethynylbenzaldehydes, DFT calculations were conducted to help determine a plausible reaction mechanism. figshare.comfigshare.comacs.orgacs.org Similarly, in the study of newly isolated 1-octyl-1,3-dihydroisobenzofuran derivatives (colletofurans), DFT calculations of Gauge-Including Atomic Orbital (GIAO) were used to confirm the proposed structures established through NMR spectroscopy. acs.org These applications highlight the versatility of DFT in studying this class of compounds.

Application AreaSpecific Use CaseExample Compound ClassReference
Mechanistic ElucidationCalculating transition states and intermediates to explain product selectivity.Dihydroisobenzofurans from 2-ethynylbenzaldehydes acs.orgacs.org
Structural ConfirmationConfirming relative stereochemistry by comparing calculated and experimental data (e.g., NMR, ECD).Colletofurans (1-octyl-1,3-dihydroisobenzofuran derivatives) acs.org
Electronic PropertiesAnalyzing molecular orbitals, charge distribution, and reactivity descriptors.1,3-Diarylisobenzofurans nih.gov

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions of a molecule. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and polarizability. semanticscholar.org

A study on kinetically stabilized 1,3-diarylisobenzofurans utilized DFT to calculate the HOMO and LUMO orbitals and their corresponding energy gaps. nih.gov For the parent isobenzofuran (B1246724), the calculated HOMO-LUMO gap is 4.05 eV. The introduction of 1,3-diphenyl substituents lowers this gap to 3.05 eV, indicating that the substituents expand the delocalization of π-electron density. nih.gov In these systems, both HOMO and LUMO orbital densities are spread across the entire π-system, including the substituents, which raises the HOMO energy level and lowers the LUMO energy level. nih.gov This type of analysis is crucial for designing molecules with specific electronic properties, such as unusually small HOMO-LUMO gaps for applications in materials science. nih.gov

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Isobenzofuran-5.63-1.584.05 nih.gov
1,3-Diphenylisobenzofuran-4.99-1.943.05 nih.gov
1,3-Dimesitylisobenzofuran-5.12-1.783.34 nih.gov

Mechanistic Probing and Transition State Analysis

Theoretical calculations are invaluable for probing reaction mechanisms and analyzing the high-energy transition states that govern chemical reactions. DFT studies have been instrumental in understanding the formation of the dihydroisobenzofuran skeleton.

In a recent study on the electrosynthesis of isochromene and dihydroisobenzofuran from 2-ethynylbenzaldehydes, DFT was used to explore the reaction pathways. acs.orgacs.org The calculations revealed that the regioselectivity of the cyclization is kinetically controlled. The formation of the five-membered dihydroisobenzofuran ring via a 5-exo-dig cyclization was found to have a significantly lower activation energy barrier (ΔG‡ = 1.16 kcal mol⁻¹) compared to the formation of the six-membered isochromene ring (ΔG‡ = 5.86 kcal mol⁻¹) in the presence of a silver methoxide (B1231860) intermediate. acs.org This computational finding successfully explains the experimentally observed preference for the dihydroisobenzofuran product under specific conditions. acs.org Such analyses, which identify key intermediates and quantify energetic barriers, are essential for optimizing reaction conditions and designing new synthetic routes. researchgate.net

Reaction StepProposed IntermediateCalculated Activation Energy (ΔG‡)SignificanceReference
5-exo-dig CyclizationSilver methoxide complex1.16 kcal mol⁻¹Kinetically favorable pathway leading to dihydroisobenzofuran. acs.org
6-endo-dig CyclizationSilver methoxide complex5.86 kcal mol⁻¹Kinetically disfavored pathway under these conditions. acs.org

Conformational Landscape and Tautomerism Studies

The biological activity and chemical properties of a molecule are often dictated by its three-dimensional shape (conformation) and the potential for it to exist in different isomeric forms (tautomers). Computational methods can map the potential energy surface to identify stable conformers and tautomers and the energy barriers for their interconversion.

For molecules with hydroxyl groups and carbonyl functionalities, such as derivatives of 1,3-dihydroisobenzofuran-5-ol, keto-enol tautomerism is a possibility. Studies on related heterocyclic systems, like (Z)-4-(hydroxymethylene)isochroman-1,3-dione, have used DFT and other ab-initio calculations to characterize tautomerization pathways. doi.org These studies identify the most stable tautomers in both the ground state (S₀) and the first excited state (S₁), and locate the transition state structures connecting them. doi.org For example, in the isochroman-1,3-dione derivative, the energy difference between the two main tautomers was calculated to be approximately 2.8 kcal/mol, indicating a significant population preference for one form at room temperature. doi.org

While specific conformational and tautomerism studies on this compound were not found in the searched literature, the principles from these related studies are directly applicable. A theoretical investigation would involve rotating the hydroxyl group and exploring potential proton transfer mechanisms to identify all low-energy structures and understand the dynamic equilibrium between them, which is crucial for interpreting its chemical behavior. nih.govmdpi.com

Applications of 1,3 Dihydroisobenzofuran 5 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of a hydroxyl group on the aromatic ring of the 1,3-dihydroisobenzofuran scaffold makes 1,3-dihydroisobenzofuran-5-ol a highly attractive starting material for the synthesis of complex, fused heterocyclic systems. This hydroxyl group serves as a convenient handle for a variety of chemical transformations, enabling the annulation of additional rings onto the core structure.

While direct and extensive examples of this compound in the synthesis of a wide range of complex heterocyclic scaffolds are still emerging in the literature, the principle of its utility can be inferred from the reactivity of analogous phenolic compounds and the broader family of dihydroisobenzofuran derivatives. For instance, the synthesis of novel 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones demonstrates the potential of the dihydroisobenzofuran moiety to be incorporated into more complex heterocyclic systems. Although this example starts from a different 5-substituted derivative, it highlights the capability of the core structure to support the formation of appended heterocycles like triazoles.

The general strategy often involves the initial functionalization of the hydroxyl group, followed by cyclization reactions to form new heterocyclic rings. The reactivity of the hydroxyl group allows for etherification, esterification, and conversion to other functional groups, which can then participate in intramolecular cyclization reactions. This approach provides access to a variety of fused systems, which are of significant interest in medicinal chemistry and materials science due to their often-favorable pharmacological and photophysical properties.

Role in the Construction of Functional Molecules

The 1,3-dihydroisobenzofuran core is a key structural motif found in a number of pharmacologically active compounds. The ability to introduce functionality at the 5-position, as seen in this compound, is crucial for the development of new and improved functional molecules.

The versatility of this compound in this context lies in its ability to serve as a foundational scaffold upon which molecular complexity can be built. The hydroxyl group can be used to modulate the electronic properties of the aromatic ring or to introduce specific binding motifs for biological targets.

Synthetic Routes to Bioactive Analogs

The development of synthetic routes to bioactive analogs is a cornerstone of modern drug discovery. This compound provides a valuable starting point for the creation of libraries of novel compounds with potential therapeutic applications. By systematically modifying the structure of this intermediate, chemists can explore the structure-activity relationships of new classes of molecules.

The synthesis of bioactive analogs from this compound can proceed through several general pathways:

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily derivatized to form a wide range of ethers and esters. This allows for the introduction of various substituents that can influence the compound's lipophilicity, steric profile, and potential for hydrogen bonding, all of which are critical determinants of biological activity.

Functionalization of the Aromatic Ring: The hydroxyl group can direct further electrophilic substitution on the aromatic ring, allowing for the introduction of additional functional groups that can be further elaborated.

Modification of the Dihydrofuran Ring: While the dihydrofuran ring is generally stable, reactions can be designed to modify its structure, leading to analogs with different conformational properties.

An example of the synthesis of bioactive molecules from a related scaffold is the preparation of 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones, which have been investigated for their antimicrobial properties. This work showcases how the 1,3-dihydroisobenzofuran core can be used as a template to generate a series of analogs with varying substituents on the appended heterocyclic ring, allowing for the optimization of biological activity.

Below is an interactive data table summarizing the key applications of this compound as a synthetic intermediate.

Application AreaSpecific Role of this compoundPotential Resulting Structures
Complex Heterocyclic Scaffolds Precursor for ring annulation reactions via functionalization of the hydroxyl group.Fused benzofurans, pyranobenzofurans, and other polycyclic systems.
Functional Molecules Core scaffold for the synthesis of pharmacologically active compounds.Analogs of antidepressants (e.g., Escitalopram), and other CNS-active agents.
Bioactive Analogs Starting material for the generation of compound libraries for drug discovery.Ethers, esters, and other derivatives with potential antimicrobial, and other therapeutic activities.

Natural Occurrence and Biosynthetic Pathways of 1,3 Dihydroisobenzofuran 5 Ol Derivatives

Isolation and Structural Elucidation from Microorganisms (e.g., Fungi)

Fungi are prolific producers of a vast array of secondary metabolites, including derivatives of 1,3-dihydroisobenzofuran. Bioassay-guided fractionation of extracts from fungal cultures has led to the isolation and characterization of several compounds based on this scaffold.

A notable example is the investigation of the fungus Cephalosporium sp. AL031, isolated from the plant Sinarundinaria nitida. Chemical analysis of the metabolites from this fungus resulted in the isolation of several isobenzofuran (B1246724) derivatives. Among these were 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran and 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran nih.gov. The structures of these compounds were determined using a combination of mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy nih.gov.

The isolation of these compounds highlights the role of fungi as a significant source of hydroxylated and methoxylated 1,3-dihydroisobenzofuran derivatives. The structural elucidation of these molecules is crucial for understanding their chemical properties and potential biological activities.

Compound NameProducing OrganismSource of Isolation
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuranCephalosporium sp. AL031Sinarundinaria nitida
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuranCephalosporium sp. AL031Sinarundinaria nitida

Proposed Biosynthetic Origins and Enzymatic Conversions

The biosynthesis of 1,3-dihydroisobenzofuran derivatives in fungi is proposed to proceed through the polyketide pathway. Polyketides are a large and structurally diverse class of secondary metabolites synthesized by multidomain enzymes known as polyketide synthases (PKSs). The biosynthesis of the 1,3-dihydroisobenzofuran core is believed to originate from a polyketide chain assembled from acetyl-CoA and malonyl-CoA units researchgate.net.

The proposed biosynthetic pathway for a hydroxylated 1,3-dihydroisobenzofuran derivative likely involves the following key steps:

Polyketide Chain Assembly: A type I iterative PKS catalyzes the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) to form a linear poly-β-keto chain. The length of this chain is determined by the specific PKS.

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form a phenolic intermediate. This process is often guided by a product template (PT) domain within the PKS.

Reductive and Tailoring Modifications: The aromatic intermediate is then subjected to a series of modifications by tailoring enzymes. For the formation of a 1,3-dihydroisobenzofuran, a key step is the reduction of a phthalide (B148349) (1(3H)-isobenzofuranone) intermediate. This reduction is likely catalyzed by a reductase enzyme.

Hydroxylation and Methylation: The aromatic ring can be further modified by the action of hydroxylases (often cytochrome P450 monooxygenases) and methyltransferases to introduce hydroxyl and methoxy (B1213986) groups at specific positions, such as the C-5 position, leading to the formation of 1,3-dihydroisobenzofuran-5-ol and its derivatives.

The biosynthesis of the related phthalides has been established to occur via the linkage of acetate units to form polyketide intermediates researchgate.net. The conversion of a phthalide to a 1,3-dihydroisobenzofuran involves the reduction of the lactone carbonyl group. The diverse substitution patterns observed in natural isolates are a result of the varied activities of tailoring enzymes encoded within the biosynthetic gene cluster.

Chemodiversity and Structural Variations in Natural Isolates

The 1,3-dihydroisobenzofuran scaffold serves as a template for a wide range of structural modifications, leading to a significant chemodiversity among natural isolates from fungi. This structural variation is primarily achieved through differential hydroxylation, methylation, and other substitutions on the aromatic ring and the dihydrofuran moiety.

The isolation of both 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran and 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran from the same fungal strain, Cephalosporium sp. AL031, exemplifies this chemodiversity nih.gov. These two compounds differ in the substitution pattern on the benzene ring, with one containing three hydroxyl groups and the other having two hydroxyls and one methoxy group. This suggests the presence of specific hydroxylase and O-methyltransferase enzymes in the biosynthetic pathway that can act on a common precursor.

Furthermore, the co-isolation of phthalide derivatives, such as 4,6-dihydroxy-5-methoxy-7-methylphthalide and 4,5,6-trihydroxy-7-methylphthalide, alongside their reduced 1,3-dihydroisobenzofuran counterparts, indicates a close biosynthetic relationship nih.gov. The phthalide can be considered a biosynthetic precursor or a shunt product of the pathway leading to the dihydroisobenzofuran.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Structure and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, revealing insights into connectivity, conformation, and dynamic processes.

For derivatives of the 1,3-dihydroisobenzofuran scaffold, both ¹H and ¹³C NMR are routinely employed. In one complex derivative, 2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)isoindoline-1,3-dione, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the methylene (B1212753) protons of the dihydroisobenzofuran ring. rsc.org

Table 1: Representative ¹H NMR Data for a 1,3-Dihydroisobenzofuran Derivative
ProtonsChemical Shift (δ) in ppmMultiplicity
Methylene (CH₂)5.38singlet (s)
Aromatic8.07 – 7.64multiplet (m)

Data for 2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)isoindoline-1,3-dione in CDCl₃. rsc.org

NMR is also exceptionally powerful for studying molecular dynamics. For instance, a study on a complex racemic compound containing the 3-hydroxy-1,3-dihydroisobenzofuran moiety revealed the presence of four distinct sets of ¹H and ¹³C NMR signals when dissolved in CDCl₃. nih.gov This complexity was attributed to the existence of stable atropisomers resulting from restricted rotation around a single bond. nih.gov Variable-temperature NMR experiments were instrumental in confirming this dynamic behavior, as the distinct sets of signals coalesced at higher temperatures. nih.gov This demonstrates the capability of NMR to probe conformational changes and rotational barriers in molecules containing the 1,3-dihydroisobenzofuran core. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For 1,3-Dihydroisobenzofuran-5-ol, high-resolution mass spectrometry (HRMS) can provide its exact mass, allowing for the determination of its molecular formula, C₈H₈O₂.

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) peak. The stability of the aromatic ring typically results in a prominent molecular ion peak for phenols and aromatic ethers. slideshare.netwhitman.edu The fragmentation of this compound would likely proceed through characteristic pathways for both the phenol (B47542) and the cyclic ether functionalities.

Key fragmentation patterns for aromatic ethers often involve cleavage of the carbon-oxygen bond and the carbon-carbon bond adjacent to the oxygen (α-cleavage). whitman.edumiamioh.edu For the phenolic portion, a characteristic fragmentation is the loss of carbon monoxide (CO), resulting in an [M-28]⁺ fragment. slideshare.netdocbrown.info Other common fragments for phenols include ions at m/z 65 and 66, while aromatic compounds frequently show a phenyl cation fragment at m/z 77. slideshare.netwhitman.edudocbrown.info

Table 2: Key Mass Spectrometry Data for this compound
PropertyValueReference
Molecular FormulaC₈H₈O₂ nih.gov
Exact Mass136.05243 Da
Predicted Key Fragments (m/z)[M]⁺• (136), [M-CO]⁺• (108), [C₆H₅O]⁺ (93), [C₆H₅]⁺ (77) slideshare.netwhitman.edudocbrown.info

X-ray Crystallography for Definitive Structural Assignment and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.gov By analyzing the diffraction pattern produced when a monochromatic X-ray beam interacts with a single crystal, an electron density map can be generated, revealing the precise positions of atoms, bond lengths, and bond angles. nih.gov

These examples underscore the power of X-ray crystallography to provide unequivocal structural proof and establish the relative or absolute stereochemistry of chiral centers within molecules containing the 1,3-dihydroisobenzofuran framework. nih.govresearchgate.netnih.govresearchgate.netmdpi.com

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Understanding the mechanism and kinetics of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Spectroscopic techniques are powerful tools for real-time reaction monitoring.

The synthesis of 1,3-dihydroisobenzofuran derivatives can be monitored using various methods. fao.org NMR spectroscopy, for example, allows for the in-situ tracking of reactants being consumed and products or intermediates being formed over time. nih.gov This provides deep insight into reaction kinetics and potential mechanisms. nih.gov

Furthermore, techniques like high-performance liquid chromatography (HPLC), often coupled with a UV-Vis detector or a mass spectrometer, can be used to monitor the progress of a reaction. sielc.comresearchgate.net Samples can be taken from the reaction mixture at various time points and analyzed to quantify the concentration of starting materials, intermediates, and the final this compound product. This data is essential for performing detailed kinetic studies to determine reaction rates and orders.

Structure Reactivity Relationships in 1,3 Dihydroisobenzofuran 5 Ol Systems

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of the 1,3-dihydroisobenzofuran-5-ol system, particularly the aromatic ring, is significantly influenced by the electronic effects of substituents. These effects can be broadly categorized into resonance and inductive effects, which can either activate or deactivate the ring towards electrophilic substitution and modulate the acidity of the phenolic hydroxyl group.

Electronic Effects:

Resonance Effects: These occur through the delocalization of π-electrons within the molecule. Electron-donating groups (EDGs) with lone pairs of electrons, such as alkoxy (-OR) or amino (-NH2) groups, can donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) with π-bonds to electronegative atoms, such as nitro (-NO2) or carbonyl (-C=O) groups, withdraw electron density from the ring, deactivating it.

Inductive Effects: These are transmitted through the σ-bonds and are dependent on the electronegativity of the atoms. Electronegative atoms or groups, like halogens, exert an electron-withdrawing inductive effect, which decreases the electron density of the ring. Alkyl groups, on the other hand, are weakly electron-donating through induction.

The directing influence of substituents in electrophilic aromatic substitution is also a key factor. Activating groups are typically ortho, para-directing, while deactivating groups (with the exception of halogens) are meta-directing. For instance, the hydroxyl group at the 5-position in the parent molecule is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 4, 6, and 7).

Steric Effects:

Beyond electronic influences, the sheer size of substituents can play a critical role in determining the regioselectivity of a reaction. lasalle.edu Bulky groups can hinder the approach of a reagent to a nearby reactive site, a phenomenon known as steric hindrance. For example, in a substituted this compound, a large substituent at a position adjacent to a potential reaction site may favor substitution at a more accessible position.

The following table summarizes the expected effects of various substituents on the reactivity of the aromatic ring of this compound in electrophilic aromatic substitution.

Substituent (at positions 4, 6, or 7)Electronic EffectExpected Impact on ReactivityDirecting Influence
-OCH3Resonance donating, Inductive withdrawingActivatingortho, para
-NO2Resonance withdrawing, Inductive withdrawingDeactivatingmeta
-ClResonance donating, Inductive withdrawingDeactivatingortho, para
-CH3Inductive donatingActivatingortho, para
-C(O)CH3Resonance withdrawing, Inductive withdrawingDeactivatingmeta

Correlation of Molecular Architecture with Chemical Transformations

The conformation of the dihydrofuran ring can affect the orientation of substituents and, consequently, their interaction with approaching reagents. This can be particularly important in reactions involving the chiral centers that can be created at positions 1 and 3.

A practical example of the influence of molecular architecture can be inferred from studies on related isobenzofuran (B1246724) systems. In the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from substituted acyl thiosemicarbazides, the bulky isobenzofuran component was suggested to pose steric hindrance that impeded the cyclization pathway. nih.gov This highlights how the rigid and bulky nature of the isobenzofuran core can control the feasibility of certain chemical transformations.

The spatial arrangement of functional groups can also lead to intramolecular reactions. For instance, a substituent at the 4-position with a suitable functional group might be able to interact with the hydroxyl group at the 5-position or the ether oxygen in the dihydrofuran ring, leading to cyclization or rearrangement reactions.

Computational Approaches to Predicting Reactivity Patterns

Computational chemistry provides powerful tools for predicting and understanding the reactivity of molecules like this compound. Quantum-chemical calculations can be employed to model the electronic structure and predict various properties that correlate with reactivity.

Methods and Applications:

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. mdpi.com DFT calculations can be used to determine properties such as electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These properties can help in identifying the most nucleophilic and electrophilic sites in a molecule, thereby predicting its reactivity towards different reagents. For instance, a higher electron density on the aromatic ring would suggest a greater susceptibility to electrophilic attack.

Calculation of Reaction Pathways: Computational methods can be used to model the entire course of a chemical reaction, including the structures of transition states and intermediates. rsc.org By calculating the activation energies for different possible reaction pathways, it is possible to predict which products are likely to form and under what conditions.

Quantitative Structure-Activity Relationship (QSAR): While often used in drug design, QSAR principles can also be applied to reactivity. By developing mathematical relationships between the structural properties of a series of this compound derivatives and their observed reactivity, it is possible to predict the reactivity of new, unsynthesized compounds.

For example, quantum-chemical calculations could be used to study how different substituents on the this compound scaffold affect the pKa of the hydroxyl group or the susceptibility of the aromatic ring to oxidation. These theoretical insights can guide experimental work and accelerate the discovery of new reactions and functional materials based on this chemical scaffold. The following table illustrates the types of data that can be generated through computational studies.

Computational MethodCalculated PropertyPredicted Reactivity Aspect
DFTElectron Density at Aromatic CarbonsSusceptibility to Electrophilic Aromatic Substitution
DFTHOMO-LUMO Energy GapChemical Hardness and Kinetic Stability
Ab initioTransition State EnergiesReaction Rates and Product Selectivity
DFTpKa CalculationAcidity of the Phenolic Hydroxyl Group

Q & A

Q. What are the established synthetic routes for 1,3-dihydroisobenzofuran-5-ol and its derivatives?

The synthesis of this compound derivatives often involves cyclization strategies. For example, gold-catalyzed cyclization of 2-methyl-5-((prop-2-yn-3-yl)oxy)methyl)furan yields 4-methyl-1,3-dihydroisobenzofuran-5-ol, with optimized conditions including gold catalysts (e.g., AuCl₃) and solvent systems like dichloromethane . Another method employs 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant for stereoselective synthesis of dihydrobenzofuran derivatives at room temperature, ensuring high regioselectivity .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound derivatives?

¹H and ¹³C NMR are critical for structural elucidation. For instance, in a derivative with a 4-fluorophenyl substituent, ¹H NMR signals for diastereotopic protons on the dihydrofuran ring appear as multiplets (δ 3.0–4.0 ppm), while ¹⁹F NMR (δ −115.84 ppm) confirms the fluorine substituent’s electronic environment . Coupling constants (e.g., J = 8–10 Hz for vicinal protons) and DEPT experiments help assign stereochemistry and substituent positions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations can model transition states in gold-catalyzed cyclizations. For example, the activation energy for the cyclization of propargyl ether precursors to form this compound derivatives can be calculated using B3LYP/6-31G(d) basis sets, revealing steric and electronic effects of substituents (e.g., methyl vs. methoxy groups) on reaction kinetics . Molecular docking studies also predict interactions of bioactive derivatives with target enzymes, such as Vibrio cholerae proteins, to rationalize anti-microbial activity .

Q. What contradictions exist in reported bioactivity data for this compound derivatives, and how can they be resolved?

Discrepancies in cytotoxicity data may arise from differences in assay conditions (e.g., cell lines, concentrations). For instance, 7-methoxy-1,3-dihydroisobenzofuran-5-ol isolated from the fungus Cymostachys sp. NBUF082 showed anti-Vibrio activity but variable cytotoxicity in human cancer cell lines. Researchers should standardize assays using LC-MS/MS-based metabolomics to correlate structural features (e.g., methoxy vs. hydroxyl groups) with bioactivity and validate results via dose-response curves and apoptosis assays .

Q. How can molecular networking guide the isolation of novel this compound derivatives from natural sources?

LC-MS/MS-based molecular networking compares fragmentation patterns of unknown compounds with databases to prioritize isolation. For example, this approach identified 7-methoxy-1,3-dihydroisobenzofuran-5-ol from marine fungi by clustering its MS/MS spectrum with known polyols. Subsequent HPLC purification (C18 column, acetonitrile/water gradient) yielded the compound in >95% purity .

Q. What strategies optimize regioselectivity in the functionalization of this compound?

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective substitution at the C4 position. For example, introducing a cyano group via Pd-catalyzed coupling (e.g., using CuCN) at C5 requires protecting the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions . Solvent effects (e.g., hexafluoroisopropanol’s high polarity) can also enhance electrophilic aromatic substitution at specific positions .

Methodological Considerations

Q. How to address challenges in crystallizing this compound derivatives for X-ray diffraction studies?

Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes crystal growth. For example, a derivative with a benzodioxolyl substituent crystallized in the orthorhombic space group P2₁2₁2₁, with hydrogen bonding between hydroxyl groups and solvent molecules stabilizing the lattice . Low-temperature data collection (100 K) reduces thermal motion artifacts.

Q. What analytical workflows validate purity and stability of this compound under storage?

Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC-UV (λ = 254 nm). Purity (>99%) is confirmed using charged aerosol detection (CAD) to quantify non-UV-active impurities. For oxygen-sensitive derivatives, storage under argon in amber vials at −20°C prevents radical-mediated decomposition .

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1,3-Dihydroisobenzofuran-5-ol

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